molecular formula C12H23ClN2O B1519526 N-cyclohexylpiperidine-3-carboxamide hydrochloride CAS No. 937724-80-6

N-cyclohexylpiperidine-3-carboxamide hydrochloride

Cat. No. B1519526
M. Wt: 246.78 g/mol
InChI Key: TUNWNASCYWHQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclohexylpiperidine-3-carboxamide hydrochloride” is a chemical compound with the CAS Number: 937724-80-6 . It has a molecular weight of 246.78 .

Physical and Chemical Properties The compound is a powder at room temperature . Its IUPAC name is N-cyclohexyl-3-piperidinecarboxamide hydrochloride . The InChI code for the compound is 1S/C12H22N2O.ClH/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11;/h10-11,13H,1-9H2,(H,14,15);1H .

Scientific Research Applications

Selective Hydrogenation Catalysts

A catalyst composed of Pd nanoparticles supported on mesoporous graphitic carbon nitride (Pd@mpg-C3N4) demonstrates high activity and selectivity in the hydrogenation of phenol to cyclohexanone under mild conditions, highlighting its potential application in chemical manufacturing processes, especially in polyamide production (Wang et al., 2011).

Synthesis of Cyclohex-3-enamines

The preparation of N-substituted cyclohex-3-enamines from commercially available trans-4-aminocyclohexanol hydrochloride offers a cheaper and more scalable method, illustrating its utility in medicinal chemistry as an intermediate (Álvarez-Pérez & Marco-Contelles, 2009).

Antituberculosis Agents

Indole-2-carboxamides, identified from phenotypic screening against mycobacteria, show promise as antituberculosis agents. Structural modifications to enhance mycobacterial activity while improving metabolic stability highlight the potential of this class in tuberculosis treatment (Kondreddi et al., 2013).

Antitumor Activities

2-Cyanoaziridine-1-carboxamides synthesized from 2-cyanoaziridine and various isocyanates exhibit activity against solid and hematological tumor cells, including strains resistant to conventional chemotherapy. This suggests their utility as novel antitumor agents (Iyengar et al., 1999).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-cyclohexylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11;/h10-11,13H,1-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNWNASCYWHQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexylpiperidine-3-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexylpiperidine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-cyclohexylpiperidine-3-carboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-cyclohexylpiperidine-3-carboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-cyclohexylpiperidine-3-carboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-cyclohexylpiperidine-3-carboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-cyclohexylpiperidine-3-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.